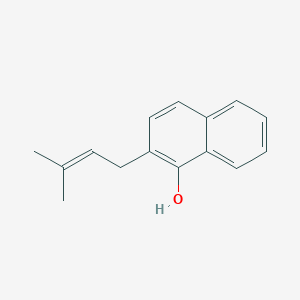

1-Hydroxy-2-prenylnaphthalene

説明

1-Hydroxy-2-prenylnaphthalene is a sesquiterpenoid compound with the molecular formula C15H16O and a molecular weight of 212.3 g/mol . It is a natural product isolated from the herbs of Catalpa ovata . This compound is characterized by its yellow oil appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

準備方法

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-prenylnaphthalene can be synthesized through various organic synthesis methods. One common approach involves the prenylation of 1-hydroxy-naphthalene using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, particularly from the herbs of Catalpa ovata . The extraction process includes solvent extraction followed by chromatographic purification to obtain the compound in high purity.

化学反応の分析

Types of Reactions: 1-Hydroxy-2-prenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The prenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of 1-prenyl-2-naphthaldehyde.

Reduction: Formation of 1-hydroxy-2-dihydroprenylnaphthalene.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

1-Hydroxy-2-prenylnaphthalene has been studied for its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Activity

Research has demonstrated that derivatives of 1-hydroxy-2-naphthoate exhibit cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) cells. The structure-activity relationship (SAR) indicates that hydroxyl groups at specific positions on the naphthalene ring enhance cytotoxicity. For example, compounds with hydroxyl groups at the C-6 and C-7 positions showed increased activity against MCF-7 cells, suggesting a promising avenue for developing anticancer agents based on this scaffold .

Anti-inflammatory Properties

In addition to anticancer activity, 1-H2PN derivatives have shown potential anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines revealed that certain derivatives significantly inhibited the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) . This positions 1-H2PN as a candidate for further development in treating inflammatory diseases.

Antimycobacterial Activity

Recent investigations have highlighted the antimycobacterial properties of 1-H2PN derivatives. Compounds synthesized from this scaffold were tested against Mycobacterium tuberculosis and other mycobacterial strains. Notably, some derivatives exhibited activity comparable to established antimycobacterial agents like rifampicin, making them potential candidates for new tuberculosis treatments .

Environmental Applications

This compound also plays a role in environmental science, particularly in bioremediation efforts. Its derivatives are involved in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), which are prevalent environmental pollutants. The metabolic pathways utilized by microbes to degrade these compounds often involve transformations mediated by enzymes that act on naphthalene derivatives . This application is crucial for developing bioremediation strategies aimed at cleaning contaminated sites.

Biocatalysis

The enzymatic properties of 1-H2PN make it suitable for biocatalytic applications. The compound can serve as a substrate or cofactor in various enzymatic reactions, facilitating the synthesis of complex organic molecules in green chemistry processes . The ability to harness microbial enzymes for transforming 1-H2PN into valuable products highlights its versatility in industrial applications.

Data Summary Table

Case Studies

- Cytotoxicity Study : A study evaluating various hydroxynaphthalenes demonstrated that modifications at specific positions significantly enhance anticancer activity. The introduction of hydroxyl groups at C-6 and C-7 was particularly effective against MCF-7 cells, indicating a clear pathway for drug development .

- Antimycobacterial Screening : A series of synthesized compounds based on 1-H2PN were tested against different mycobacterial strains. Results showed that certain derivatives had minimal cytotoxicity while maintaining potent antimycobacterial activity, suggesting their viability as therapeutic agents against tuberculosis .

- Bioremediation Application : Research into the microbial degradation pathways of PAHs revealed that compounds like 1-H2PN facilitate the breakdown of these pollutants, showcasing their importance in environmental cleanup efforts .

作用機序

The mechanism of action of 1-Hydroxy-2-prenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation . It may inhibit key enzymes and receptors, leading to its observed biological activities.

類似化合物との比較

- 2-Hydroxy-1-prenylnaphthalene

- 1-Hydroxy-3-prenylnaphthalene

- 1-Hydroxy-4-prenylnaphthalene

Comparison: 1-Hydroxy-2-prenylnaphthalene is unique due to its specific prenylation position, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .

生物活性

1-Hydroxy-2-prenylnaphthalene (C15H16O), a natural compound primarily derived from the plant Catalpa ovata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a hydroxyl group and a prenyl side chain. Its molecular weight is approximately 224.29 g/mol. The compound is soluble in organic solvents and exhibits a unique chemical profile that contributes to its biological activities.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulatory proteins. For instance, studies have demonstrated that it can downregulate cyclin D1 and upregulate p21, leading to cell cycle arrest at the G1 phase.

| Study | Cancer Type | Findings |

|---|---|---|

| Zhang et al. (2020) | Breast Cancer | Induced apoptosis via caspase activation |

| Li et al. (2021) | Liver Cancer | Inhibited cell proliferation through cell cycle arrest |

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers.

- Research Findings : In vitro studies have indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory diseases.

| Study | Method | Results |

|---|---|---|

| Wang et al. (2022) | Macrophage Cell Line | Reduced TNF-α and IL-6 production |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented, showcasing efficacy against various bacterial strains.

- Case Study : A study conducted by Chen et al. (2023) reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanisms Underlying Biological Activities

The biological effects of this compound are attributed to several mechanisms:

- Antioxidant Activity : The compound demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

特性

IUPAC Name |

2-(3-methylbut-2-enyl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11(2)7-8-13-10-9-12-5-3-4-6-14(12)15(13)16/h3-7,9-10,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMWMIJHPZVYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276064 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16274-34-3 | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16274-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-2-buten-1-yl)-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。